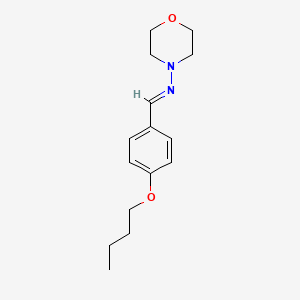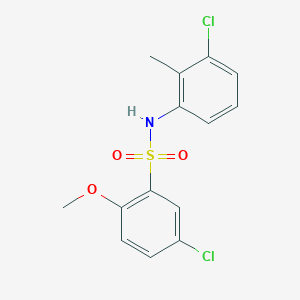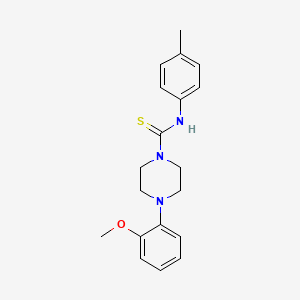
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is known for its unique chemical structure and its ability to interact with biological systems. In
Mecanismo De Acción
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide involves its interaction with biological systems. This compound has been found to bind to specific receptors in cells, which leads to the activation of various signaling pathways. These signaling pathways are responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders. Additionally, this compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide in lab experiments is its unique chemical structure, which allows it to interact with biological systems in a specific way. Additionally, this compound has been extensively studied, which means that there is a large body of research available on its properties and potential uses. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize, which may limit its availability.
Direcciones Futuras
There are several future directions for the study of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide. One potential direction is the further study of its potential use in cancer research. This compound has been found to inhibit the growth of cancer cells, and further research may lead to the development of new cancer treatments. Another potential direction is the study of its neuroprotective properties, which may lead to the development of new treatments for neurological disorders. Additionally, further research may be needed to optimize the synthesis method for this compound, which may increase its availability for use in lab experiments.
Métodos De Síntesis
The synthesis method of 2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide involves the reaction of 6-bromo-2-methoxy-1-naphthol with N,N-dimethylacetamide in the presence of a suitable catalyst. This reaction results in the formation of the desired compound. The synthesis method for this compound has been optimized to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide has been extensively studied in various scientific research applications. This compound has been shown to have potential uses in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, as it has been found to have neuroprotective properties.
Propiedades
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-17(2)15(18)9-13-12-6-5-11(16)8-10(12)4-7-14(13)19-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCPOMGCRKNBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-bromo-2-methoxy-1-naphthyl)-N,N-dimethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)



![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)

![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)



![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)